Cholesta-5,7-diene-1,3,25-triol, (1alpha,3beta)-
Overview
Description
Cholesta-5,7-diene-1,3,25-triol, (1alpha,3beta)- is a sterol derivative that plays a significant role in various biological processes. This compound is structurally related to cholesterol and is known for its involvement in the synthesis of vitamin D metabolites. Its unique structure, featuring three hydroxyl groups at positions 1, 3, and 25, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cholesta-5,7-diene-1,3,25-triol typically involves several steps. One common method includes the Diels-Alder reaction of a steroid containing a 5,7-diene and a DELTA24 double bond with an oxidizing agent to form a 24,25-oxido moiety. This intermediate is then treated with a reducing agent to cleave the adduct and convert the 24,25-oxido moiety to a 25-hydroxy group .
Industrial Production Methods
Industrial production of cholesta-5,7-diene-1,3,25-triol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization is common to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cholesta-5,7-diene-1,3,25-triol undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often employ reagents like thionyl chloride and phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically yields alcohols.
Scientific Research Applications
Cholesta-5,7-diene-1,3,25-triol has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various sterol derivatives.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research focuses on its potential in treating diseases related to vitamin D deficiency and calcium metabolism disorders.
Industry: It is used in the production of vitamin D supplements and other pharmaceutical products.
Mechanism of Action
The mechanism of action of cholesta-5,7-diene-1,3,25-triol involves its conversion to active vitamin D metabolites. These metabolites interact with vitamin D receptors in the body, regulating calcium and phosphate homeostasis. The molecular targets include various enzymes and proteins involved in the synthesis and metabolism of vitamin D.
Comparison with Similar Compounds
Similar Compounds
- Cholesta-5,7-diene-3beta,25-diol
- 1alpha,25-Dihydroxy-7-dehydrocholesterol
Uniqueness
Cholesta-5,7-diene-1,3,25-triol is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Compared to similar compounds, it has a higher affinity for vitamin D receptors, making it more effective in regulating calcium and phosphate levels in the body.
Properties
IUPAC Name |
(1S,3R,9S,10R,13R,14R,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(7-6-13-25(2,3)30)21-10-11-22-20-9-8-18-15-19(28)16-24(29)27(18,5)23(20)12-14-26(21,22)4/h8-9,17,19,21-24,28-30H,6-7,10-16H2,1-5H3/t17-,19-,21-,22+,23+,24+,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTFRKKCCDVVGE-VMVOXKIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977495 | |
Record name | Cholesta-5,7-diene-1,3,25-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61954-91-4 | |
Record name | 1α,25-Dihydroxy-7-dehydrocholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61954-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1alpha,25-Dihydroxy-7-dehydrocholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061954914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesta-5,7-diene-1,3,25-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50977495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholesta-5,7-diene-1,3,25-triol, (1α,3β) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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